Computed LogP Divergence Between Methyl and Ethyl Ester Analogs
The methyl ester (target compound) and its ethyl ester analog (ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate) exhibit distinct computed lipophilicities. The methyl ester has a computed XLogP3 of 2.3, while the ethyl ester is expected to be more lipophilic by approximately 0.4–0.5 log units based on the incremental contribution of an additional methylene group . This difference is consequential for chromatographic retention, membrane permeability in cell-based assays, and partition-dependent reactivity in biphasic synthetic protocols.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate: estimated XLogP3 ≈ 2.7–2.8 (based on +0.4 to +0.5 per methylene extension; no experimental value available) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 (ethyl ester more lipophilic than methyl ester) |
| Conditions | Computed via PubChem XLogP3 algorithm; no experimental logP available for either compound |
Why This Matters
For procurement decisions involving solubility-sensitive applications, the methyl ester provides lower and more predictable lipophilicity, which affects partitioning behavior in aqueous-organic extractions and reversed-phase chromatographic purification.
